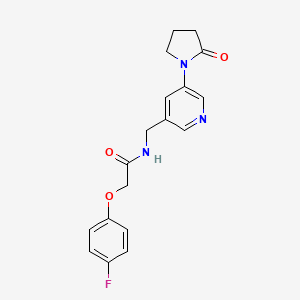

2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Description

The compound 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide features a 2-oxopyrrolidin-1-yl moiety linked to a pyridine ring, which is further substituted with a 4-fluorophenoxy-acetamide group. This structural motif is common in medicinal chemistry due to the oxopyrrolidin ring’s role as a bioisostere for peptide bonds and its ability to enhance metabolic stability .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAWPYXHGXCQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Key Differences

The compound’s uniqueness lies in its combination of a 4-fluorophenoxy group and a pyridin-3-ylmethyl substituent, distinguishing it from related acetamide derivatives. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison

Key Observations

Bioactivity :

- Analogs like Compound 9 () target acetylcholinesterase, suggesting the target compound may share similar applications .

- Compounds 4a–c () exhibit antiangiogenic effects, implying the 2-oxopyrrolidin core may contribute to modulating cellular pathways .

Structural Impact on Properties: The 4-fluorophenoxy group enhances lipophilicity and metabolic stability compared to hydroxybenzyl (4c) or trifluoromethylphenyl (4s) groups .

Synthetic Routes :

Research Findings and Implications

- Acetylcholinesterase Inhibition : Fluorinated acetamides (e.g., Compound 9, ) show promise in neurodegenerative disease research, suggesting the target compound could be optimized for CNS penetration .

- Antiangiogenic Potential: The 2-oxopyrrolidin-1-yl moiety in ’s compounds correlates with antiangiogenic activity, hinting at applications in cancer therapy .

- Metabolic Stability: Fluorine and pyridine substituents may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide, and how can reaction conditions be standardized?

- Methodology :

- Step 1 : Substitution reactions under alkaline conditions (e.g., using 4-fluorophenol and a pyridine-methanol intermediate) to introduce the fluorophenoxy group .

- Step 2 : Condensation with cyanoacetic acid or analogous reagents under condensing agents (e.g., DCC or EDC) to form the acetamide backbone .

- Step 3 : Reduction of nitro intermediates (e.g., using iron powder in acidic conditions) for amine formation .

- Standardization : Monitor reaction progress via Thin Layer Chromatography (TLC) and optimize solvent systems (e.g., DMF/water) for yield and purity .

Q. How do structural features like the fluorophenoxy group and pyrrolidinone moiety influence physicochemical properties?

- Methodology :

- Fluorophenoxy Group : Enhances lipophilicity and metabolic stability; use logP calculations and HPLC to quantify solubility .

- Pyrrolidinone Moieties : Contribute to hydrogen-bonding interactions; analyze via crystallography (bond lengths: C=O ~1.22 Å, N-H ~1.01 Å) .

- Experimental Validation : Compare melting points and solubility profiles of analogs with/without substituents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry of the pyridinyl-methyl group (e.g., δ 4.5–5.0 ppm for methylene protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion at m/z ~430) and fragmentation patterns .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of pyridine rings) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

- Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC50 values)?

- Methodology :

- Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to minimize variability; apply Hill slope analysis .

- Batch Analysis : Compare purity (>95% via HPLC) and stereochemical consistency (CD spectroscopy) across synthetic batches .

Q. What strategies optimize reaction conditions for derivatization of the pyrrolidinone ring?

- Methodology :

- Temperature Control : Conduct Michael additions at 0–5°C to prevent side reactions .

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for regioselective functionalization .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for reaction efficiency .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

- Methodology :

- Analog Synthesis : Replace the fluorophenoxy group with chloro-/methoxy variants and assess cytotoxicity .

- In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, A549) with IC50 determination .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using steric/electronic descriptors from crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.